molecular formula C16H14N2O3 B14122857 N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide

N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide

Cat. No.: B14122857
M. Wt: 282.29 g/mol
InChI Key: CTLMEDKNCDPEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide is a benzamide derivative featuring a 2-oxo-1,3-oxazolidin-3-yl substituent at the meta position of the benzamide’s phenyl ring. This compound is structurally characterized by:

  • Benzamide core: Provides a planar aromatic scaffold for intermolecular interactions.
  • Substituent positioning: The oxazolidinone is attached at the phenyl ring’s meta position, influencing electronic and steric properties.

This compound’s synthesis typically involves coupling benzoyl chloride derivatives with aminophenyl-oxazolidinone intermediates. Its structural features suggest applications in medicinal chemistry (e.g., antimicrobial agents) and materials science (e.g., metal-catalyzed reactions) .

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide

InChI

InChI=1S/C16H14N2O3/c19-15(12-5-2-1-3-6-12)17-13-7-4-8-14(11-13)18-9-10-21-16(18)20/h1-8,11H,9-10H2,(H,17,19)

InChI Key

CTLMEDKNCDPEPO-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening and Cyclization

Starting materials : Epichlorohydrin derivatives and substituted anilines.
Procedure :

  • Epoxide ring-opening : React 3-aminophenol with epichlorohydrin in the presence of triethylamine to form a β-amino alcohol intermediate.
  • Cyclization : Treat the intermediate with phosgene (or safer alternatives like triphosgene) in dichloromethane to form the oxazolidinone ring.

Key conditions :

  • Temperature: 0–5°C during phosgene addition to prevent exothermic side reactions.
  • Yield: 68–72% after purification by silica gel chromatography.

Reductive Amination Followed by Carbonylation

Starting materials : Glycidol derivatives and nitroarenes.
Procedure :

  • Nitro reduction : Catalytically reduce 3-nitrophenol to 3-aminophenol using H₂/Pd-C in ethanol.
  • Reductive amination : React with glycidol to form a β-amino alcohol.
  • Carbonylation : Use carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to induce cyclization.

Advantages : Avoids toxic phosgene, improves safety profile.
Yield : 65–70% with >95% purity by HPLC.

Benzamide Coupling Strategies

The benzamide moiety is introduced via nucleophilic acyl substitution:

Direct Amidation with Benzoyl Chloride

Procedure :

  • Activation : React 3-(2-oxo-1,3-oxazolidin-3-yl)aniline with benzoyl chloride in dichloromethane.
  • Base selection : Use N-methylmorpholine to scavenge HCl, enhancing reaction efficiency.
    Optimization :
  • Molar ratio : 1:1.2 (aniline:benzoyl chloride) minimizes diacylation byproducts.
  • Temperature : 0°C to room temperature, 12-hour stirring.
    Yield : 85–90% after recrystallization from ethanol/water.

Mixed Carbonate-Mediated Coupling

Procedure :

  • Generate acyl imidazole : Treat benzoyl chloride with 1,1'-carbonyldiimidazole (CDI) in THF.
  • Coupling : Add 3-(2-oxo-1,3-oxazolidin-3-yl)aniline and stir at 50°C for 6 hours.
    Advantages : Higher selectivity, reduced side reactions.
    Yield : 88–92% with no column chromatography required.

Integrated Synthetic Routes

One-Pot Sequential Synthesis

Steps :

  • Oxazolidinone formation : React 3-aminophenol with triphosgene in dichloromethane.
  • In situ amidation : Directly add benzoyl chloride and N-methylmorpholine without isolating the oxazolidinone intermediate.
    Key data :
  • Reaction time : 8 hours total.
  • Overall yield : 78% (vs. 65–70% for stepwise methods).
  • Purity : 98.5% by HPLC.

Solid-Phase Synthesis for High Throughput

Resin : Wang resin functionalized with hydroxymethyl groups.
Procedure :

  • Anchor oxazolidinone precursor : Couple Fmoc-protected β-amino alcohol to the resin using DIC/HOBt.
  • Cyclization : Treat with triphosgene to form the oxazolidinone on-resin.
  • Amidation : Cleave from resin with TFA, then react with benzoyl chloride.
    Throughput : 50–100 mg scale per batch.
    Purity : >99% after lyophilization.

Analytical Characterization and Quality Control

Spectroscopic data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85–7.40 (m, 9H, aromatic), 4.30 (t, 2H, CH₂), 3.90 (t, 2H, CH₂).
  • HRMS : [M+H]⁺ calc. for C₁₆H₁₄N₂O₃: 283.1084; found: 283.1088.

Impurity profiling :

  • Common byproducts : Diacylated amine (2–3%), uncyclized β-amino alcohol (1–2%).
  • Mitigation : Use excess triethylamine during amidation to suppress diacylation.

Scalability and Industrial Considerations

Cost drivers :

  • Phosgene alternatives : Triphosgene reduces safety risks but increases raw material costs by 15–20%.
  • Solvent recovery : Dichloromethane recycling improves process sustainability.

Case study : Pilot-scale production (10 kg batch):

  • Route : One-pot sequential synthesis.
  • Yield : 76% (7.6 kg).
  • Purity : 98.7% by HPLC.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Comparison with Similar Compounds

Research Findings and Trends

  • Structural Rigidity vs. Flexibility: Oxazolidinone-containing benzamides (e.g., target compound) exhibit superior conformational stability compared to flexible analogues like hydrazone-linked derivatives, enhancing target binding .
  • Substituent Effects: Electron-withdrawing groups (e.g., oxazolidinone) increase electrophilicity, favoring interactions with nucleophilic enzyme residues .
  • Synthetic Accessibility: Oxazolidinone derivatives are synthesized via efficient coupling reactions, whereas chiral benzamides () require asymmetric catalysis, increasing complexity .

Biological Activity

N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide is a compound belonging to the oxazolidinone class, which is widely recognized for its diverse biological activities, particularly in pharmaceutical applications. This compound features a unique structural arrangement that includes an oxazolidinone ring fused to a phenyl group and a benzamide moiety, contributing to its distinctive properties and biological activities.

Anticancer Properties

One of the significant areas of research surrounding this compound is its potential as an anticancer agent. Studies have demonstrated that this compound acts as an inhibitor of the menin-mixed lineage leukemia (MLL) protein interaction, which is critical in various types of leukemia. Disruption of this interaction can potentially inhibit oncogenic signaling pathways, making it a candidate for therapeutic development in cancer treatment .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. It has shown efficacy against resistant bacterial strains by inhibiting protein synthesis in bacteria, which is a common mechanism for many antibiotics. The compound's ability to target bacterial ribosomes suggests its potential utility in treating infections caused by multidrug-resistant organisms .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of Protein Interactions : The compound disrupts critical protein-protein interactions involved in oncogenesis.
  • Antibacterial Mechanism : It inhibits bacterial protein synthesis by binding to ribosomal components, thereby preventing bacterial growth and replication .

Comparative Studies

Comparative studies with other oxazolidinone derivatives have highlighted the unique biological activity profile of this compound. For instance, similar compounds such as N-(4-Allyl-2-oxo-1,3-oxazolidin-3-yl)benzamide exhibit antibacterial properties but may differ in their specific mechanisms or efficacy against certain pathogens .

Table of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundOxazolidinone ring + phenyl + benzamideAnticancer (MLL inhibitor), Antibacterial
5-fluoro-N,N-di(propan-2-yl)benzamideBenzamide with fluorine substitutionAnticancer
N-(4-Allyl-2-oxo-1,3-oxazolidin-3-yl)benzamideAllyl group on oxazolidinoneAntibacterial

Case Study: Inhibition of MLL Interaction

A study focusing on the inhibition of the menin-Mixed Lineage Leukemia (MLL) interaction demonstrated that N-[3-(2-oxo-1,3-oxazolidin-3-y)]phenyl]benzamide effectively disrupted this interaction in vitro. This disruption resulted in decreased proliferation of leukemia cells, indicating its potential as a therapeutic agent for targeting MLL-driven leukemias .

Case Study: Antibacterial Efficacy

Another research initiative evaluated the antibacterial properties of N-[3-(2-oxo-1,3-oxazolidin-3-y)]phenyl]benzamide against various strains of bacteria, including MRSA. The compound exhibited significant minimum inhibitory concentrations (MICs), showcasing its effectiveness against resistant strains and supporting its development as a novel antibiotic .

Q & A

Q. Basic

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional conformations. ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen bonding .
  • Spectroscopic techniques :
    • 1H/13C NMR : Assign peaks using DEPT-135 and COSY for proton-proton coupling.
    • IR spectroscopy : Identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and oxazolidinone ring vibrations .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

What strategies are employed to analyze discrepancies in biological activity data across different assay systems?

Q. Advanced

  • Assay standardization : Compare results under identical conditions (e.g., MIC values in broth microdilution vs. agar diffusion) .
  • Solubility adjustments : Use co-solvents (DMSO ≤1%) or surfactants (Tween-80) to mitigate aggregation in pharmacological assays .
  • Target validation : Perform competitive binding assays (e.g., SPR or ITC) to confirm interactions with biological targets like bacterial enzymes or cancer-related kinases .

How can computational tools enhance the design of analogues for structure-activity relationship (SAR) studies?

Q. Advanced

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., bacterial dihydrofolate reductase) .
  • QSAR modeling : Apply Gaussian or COSMO-RS to correlate electronic parameters (HOMO/LUMO, logP) with antibacterial or antitumor activity .
  • Scaffold hopping : Replace the oxazolidinone ring with thiazolidinone or morpholine derivatives to probe steric and electronic effects .

What experimental approaches resolve crystallographic ambiguities in polymorphic forms of the compound?

Q. Advanced

  • Variable-temperature XRD : Analyze thermal stability of polymorphs and identify phase transitions .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) using CrystalExplorer .
  • Synchrotron radiation : High-resolution data collection (<0.8 Å) to resolve disorder in the oxazolidinone ring .

How can synthetic routes be scaled while maintaining enantiomeric purity for chiral derivatives?

Q. Advanced

  • Asymmetric catalysis : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) during key steps like oxazolidinone ring formation .
  • Chromatographic resolution : Use Chiralpak columns (e.g., AD-H) with heptane/ethanol mobile phases for enantiomer separation .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

What methods address low bioavailability in preclinical testing?

Q. Advanced

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to enhance solubility and membrane permeability .
  • Nanocarrier systems : Encapsulate the compound in PLGA nanoparticles or liposomes for sustained release .
  • Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte models and guide structural modifications .

How are contradictory cytotoxicity results rationalized between in vitro and in vivo models?

Q. Advanced

  • Pharmacokinetic profiling : Measure plasma concentration-time curves to assess absorption and clearance disparities .
  • Tissue distribution studies : Radiolabel the compound (e.g., 14C) to track accumulation in target organs .
  • 3D cell cultures : Compare 2D monolayer vs. spheroid models to mimic in vivo tumor microenvironments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.